Trimethyltin hydroxide

Description

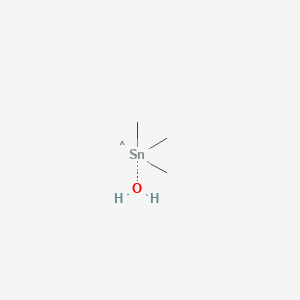

Structure

2D Structure

Properties

InChI |

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABRYPURASNHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032240 | |

| Record name | Trimethyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-24-6 | |

| Record name | Trimethyltin hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10ALT8DJ2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions of Trimethyltin Hydroxide

Advanced Synthetic Routes and Optimization Studies

Hydrolysis of Trimethyltin (B158744) Chloride: Detailed Mechanistic Investigations

The most common and conventional method for synthesizing trimethyltin hydroxide (B78521) is through the hydrolysis of trimethyltin chloride. smolecule.com This reaction involves treating trimethyltin chloride with water or a hydroxide source. smolecule.com When water is used, the reaction yields trimethyltin hydroxide and hydrochloric acid as a byproduct. smolecule.comwikipedia.org

The mechanism is not a simple nucleophilic substitution. Investigations have revealed that the hydrolysis of trimethyltin chloride can lead to partially condensed intermediates. researchgate.net Crystal structure analysis has identified short, cationic tristannatoxane chains, such as [Sn3(CH3)9(OH)2]+, which are stabilized by anions and hydrogen bonding. These structures are thought to be intermediates that can be prevented from further polymerization into the final polymeric this compound structure. researchgate.net In its solid state, this compound exists as a linear polymer with planar (CH3)3Sn groups bridged by hydroxide units.

Alternative Synthetic Pathways and Catalyst Development

To optimize the synthesis of this compound, alternative routes have been developed, focusing on milder conditions and improved reaction times. One such method involves the reaction of trimethyltin chloride with potassium hydroxide in anhydrous methanol (B129727) at room temperature.

Recent advancements include the use of microwave irradiation to accelerate the hydrolysis process. This microwave-assisted synthesis, typically conducted in a solvent like 1,2-dichloroethane (B1671644) (DCE), can dramatically reduce reaction times from hours to minutes compared to conventional heating. For instance, a reaction can be completed in 30 minutes at 130°C. In a move towards greener chemistry, a system using calcium iodide (CaI₂) and sodium hydroxide has been introduced as an alternative that avoids the use of toxic organotin reagents and chlorinated solvents.

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Method | Reagents | Solvent | Conditions | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|---|---|

| Conventional Hydrolysis | Trimethyltin chloride, Water/Base | Water or organic solvent | Varies | 85–95 | 90–95 | 3–6 hours |

| Microwave-Assisted | Trimethyltin chloride, Base | 1,2-Dichloroethane (DCE) | 130°C, Microwave | 90–98 | 95–99 | 10–30 minutes |

| "Greener" Alternative | Substrate, CaI₂, NaOH | Non-chlorinated solvent | Varies | ~81 | High | Varies |

Reaction Mechanisms and Reactivity Profile in Organic Synthesis

This compound is a highly valued reagent in organic synthesis, primarily for its ability to perform selective transformations under mild conditions. smolecule.com

Selective Hydrolysis of Esters: Mechanistic Insights and Stereoselectivity

This compound is renowned for its capacity to hydrolyze esters, particularly methyl esters, with high chemoselectivity and efficiency. smolecule.comzendy.io This method is exceptionally mild and allows for the cleavage of esters in the presence of sensitive functional groups that would not survive traditional saponification conditions. researchgate.net A key advantage is its ability to avoid unwanted side reactions such as elimination and epimerization, thereby preserving the stereochemical integrity of chiral centers adjacent to the ester. zendy.ioescholarship.org This makes it particularly useful in complex molecule synthesis, including peptide and natural product chemistry. rsc.orgmdpi.com

The proposed mechanism for this hydrolysis involves the tin atom of Me3SnOH acting as a soft Lewis acid to coordinate with the carbonyl oxygen of the ester. escholarship.org This coordination activates the carbonyl group towards nucleophilic attack by the hydroxide moiety in an intramolecular fashion, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the alcohol and forms a trimethyltin carboxylate, which upon aqueous workup, yields the desired carboxylic acid. escholarship.org This process is compatible with acid-sensitive protecting groups like Boc and silyl (B83357) ethers, as well as base-labile functionalities. researchgate.net

Hydrolysis of β-hydroxy methyl esters

The reagent demonstrates exceptional efficacy in the hydrolysis of β-hydroxy methyl esters. This high selectivity is attributed to a directed Lewis acid-base interaction where the tin atom coordinates to the ester's carbonyl oxygen while the reagent's hydroxyl group interacts with the substrate's hydroxyl group. This chelation effect pre-organizes the substrate for hydrolysis, leading to high yields, often between 84% and 95%. This specific application has proven crucial in the total synthesis of complex natural products such as bryostatin.

Cleavage of Phenacyl Esters

This compound is also an effective reagent for the non-acidolytic cleavage of phenacyl esters. thieme-connect.deglpbio.com This is particularly valuable in solid-phase peptide synthesis, where phenacyl esters are used to link N-Boc protected amino acids or peptides to a polystyrene resin. rsc.org The cleavage is performed efficiently in refluxing 1,2-dichloroethane. thieme-connect.de This method is compatible with an N-Boc/O-benzyl protection strategy and yields enantiomerically pure peptide fragments that can be used for further manipulations like segment condensation or cyclization. researchgate.netrsc.org A mechanism has been postulated for the cleavage of the related methyl phenylacetate (B1230308), providing insight into this specific transformation. researchgate.netrsc.org

Cleavage of Methyl Esters

This compound ((CH₃)₃SnOH) is a highly effective reagent for the selective hydrolysis of methyl esters, particularly in complex molecules where mild conditions are essential to avoid side reactions. researchgate.netresearchgate.net This method is valued for its ability to proceed without causing racemization at adjacent chiral centers. The reaction is typically carried out in anhydrous 1,2-dichloroethane (DCE) at elevated temperatures, often under reflux or in a sealed vessel. researchgate.net

The utility of this compound in methyl ester cleavage has been demonstrated in various total synthesis campaigns. For instance, in the synthesis of complex natural products, (CH₃)₃SnOH has been used to hydrolyze methyl esters to the corresponding carboxylic acids in satisfactory yields. researchgate.net In one example, the methyl ester of a complex intermediate was hydrolyzed using this compound in DCE at 60°C to yield the desired carboxylic acid. researchgate.net Another study highlighted its use in the synthesis of N1-acylated (aza)indole 2-/3-alkanoic acids, where methyl esters were cleaved using this compound in 1,2-DCE under microwave irradiation at 130°C for 30 minutes. nih.gov

The selectivity of this compound is a key advantage. It can chemoselectively saponify a methyl ester in the presence of other sensitive functional groups. researchgate.net For example, it has been successfully employed to cleave a methyl ester without affecting a nearby lactone. researchgate.net However, the reaction conditions can sometimes lead to unexpected outcomes, such as retro-aldol reactions if the substrate is susceptible. researchgate.net

Recent research has also explored greener alternatives to the this compound method, which often uses the toxic and bio-accumulative chlorinated solvent 1,2-dichloroethane. nih.govresearchgate.net Despite this, the reliability and mildness of this compound for methyl ester cleavage ensure its continued use in specific synthetic contexts. researchgate.netdntb.gov.ua

Table 1: Examples of Methyl Ester Cleavage with this compound

| Substrate Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Complex intermediate in natural product synthesis | (CH₃)₃SnOH, DCE, 60°C | Satisfactory | researchgate.net |

| N1-acylated indole-3-acetic acid methyl ester | (CH₃)₃SnOH, 1,2-DCE, microwave, 130°C, 30 min | Quantitative | nih.gov |

| Depsipeptide with methyl ester | (CH₃)₃SnOH, anhydrous 1,2-dichloroethane | - | researchgate.net |

| β-hydroxy methyl esters | (CH₃)₃SnOH | 84-95% | |

| Polymer-supported methyl esters | (CH₃)₃SnOH | - | researchgate.net |

Cleavage of Benzyl (B1604629) Esters

This compound is also a valuable reagent for the cleavage of benzyl esters, a common protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. tandfonline.comrsc.org This method offers a non-acidolytic and non-nucleophilic approach, providing an alternative to harsh deprotection conditions that could compromise other sensitive functionalities within the molecule. tandfonline.comcolab.ws The reaction is typically performed by heating the benzyl ester with this compound in a solvent like 1,2-dichloroethane. thieme-connect.de

A significant application of this methodology is in solid-phase peptide synthesis (SPPS). tandfonline.com Researchers have described the use of this compound for the cleavage of the benzyl ester linkage between amino acids or dipeptides and the resin support. tandfonline.com This allows for the release of the peptide from the resin under mild conditions. tandfonline.com The process is compatible with other protecting groups commonly used in peptide synthesis, such as the N-Boc group. rsc.orgrsc.org

The cleavage of benzyl esters using this compound has been shown to be effective for various resin-bound substrates, including those attached to Merrifield, PAM, and Wang resins. thieme-connect.de An important aspect of this method is its orthogonality to other protecting groups. For instance, it can cleave benzyl esters while leaving ω-cyclohexyl esters of aspartic acid and glutamic acid largely intact, offering a selective deprotection strategy. thieme-connect.de This selectivity is crucial for the synthesis of complex peptides and other molecules where multiple protecting groups are employed.

Table 2: Application of this compound in Benzyl Ester Cleavage

| Substrate | Protecting Group Strategy | Key Feature | Reference |

|---|---|---|---|

| Resin-bound amino acids/dipeptides | - | Solid-phase cleavage | tandfonline.com |

| N-Boc amino acid/peptide benzyl esters | N-Boc/O-Bn | Non-acidolytic cleavage | rsc.orgcolab.wsrsc.org |

| Peptides on Merrifield, PAM, Wang resins | - | Orthogonal deprotection | thieme-connect.de |

Application in N-Boc/O-Bn Strategy

In the realm of peptide synthesis and complex molecule construction, the strategic use of orthogonal protecting groups is paramount. The N-Boc/O-Bn (tert-butoxycarbonyl/benzyl ether) strategy is a widely employed tactic where the amine is protected by a Boc group and the carboxylic acid is protected as a benzyl ester. This compound has proven to be a valuable tool within this strategy, offering a mild and selective method for the cleavage of the benzyl ester without affecting the acid-labile Boc group. rsc.orgrsc.org

This compatibility allows for the selective deprotection of the C-terminus, yielding an N-Boc-protected peptide that can be used for further manipulations, such as segment condensations or cyclization strategies. rsc.orgrsc.org The reaction is typically carried out using this compound in a suitable solvent, and it proceeds without racemization, thus preserving the stereochemical integrity of the amino acid residues. rsc.org

The use of this compound provides a non-acidolytic method for ester cleavage, which is a key advantage of the N-Boc/O-Bn strategy. rsc.orgcolab.ws Traditional methods for benzyl ester cleavage often involve acidic conditions that would inadvertently remove the Boc protecting group. The mild nature of the this compound-mediated hydrolysis ensures that the Boc group remains intact, allowing for a stepwise and controlled deprotection sequence. This approach has been successfully applied to the cleavage of N-Boc amino acid and peptide phenacyl esters linked to a polystyrene resin, demonstrating its utility in solid-phase synthesis. rsc.org

Compatibility with Fmoc-protected Amino Esters

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS). A significant challenge in the synthesis of modified amino acids is the need for orthogonal conditions that allow for the selective deprotection of C-terminal esters without cleaving the Fmoc group. nih.govdntb.gov.ua this compound has been shown to be compatible with Fmoc-protected amino esters, enabling the selective hydrolysis of the ester to the corresponding carboxylic acid. nih.gov

This method provides a valuable alternative to standard saponification conditions, which are often highly basic and can lead to the premature removal of the Fmoc group. nih.govdntb.gov.ua The hydrolysis with this compound is typically carried out under mild conditions, preserving the integrity of the Fmoc protecting group. tandfonline.com This compatibility is crucial for the preparation of Fmoc-protected amino acids that are ready for use in SPPS. nih.gov

While this compound has been successfully used for this purpose, it is worth noting that the reaction often employs 1,2-dichloroethane (DCE) as a solvent, which has environmental and health concerns. nih.govresearchgate.net In response to this, greener alternatives using reagents like calcium(II) iodide have been developed, which have shown to produce better yields with less toxic and less expensive chemicals. nih.govdntb.gov.ua However, the established efficacy of this compound in maintaining the integrity of the Fmoc group during ester hydrolysis secures its place as a useful, albeit specialized, tool for medicinal chemists. nih.gov

Substitution Reactions with Halogenating Agents

This compound can undergo substitution reactions with various halogenating agents to form the corresponding trimethyltin halides. These reactions are fundamental transformations of organotin compounds and are often used to introduce a halide ligand onto the tin center.

A common example of this type of reaction is the reaction of this compound with hydrogen chloride (HCl) to produce trimethyltin chloride ((CH₃)₃SnCl) and water. This reaction is a straightforward acid-base neutralization followed by substitution. Similarly, other halogenating agents like thionyl chloride (SOCl₂) can also be employed to convert this compound into trimethyltin chloride. The general reaction can be represented as:

(CH₃)₃SnOH + HX → (CH₃)₃SnX + H₂O (where X = Cl, Br, I)

These substitution reactions are important for the synthesis of various organotin compounds, as the resulting trimethyltin halides are versatile starting materials for further functionalization. The tin-halogen bond can be readily cleaved by nucleophiles, allowing for the introduction of a wide range of organic and inorganic groups.

Complex Formation with Sulfur-containing Ligands

This compound exhibits a notable reactivity towards sulfur-containing ligands, leading to the formation of various complexes. lookchem.com This reactivity is of interest in the context of coordination chemistry and the study of the interaction of organotin compounds with biological molecules, many of which contain sulfur.

One documented reaction involves the interaction of this compound with 2,2-disubstituted benzothiazolines. This reaction results in the formation of trialkyltin derivatives of sulfur-containing Schiff base complexes. lookchem.com In these complexes, the trimethyltin moiety is coordinated to the sulfur and nitrogen atoms of the ligand.

Furthermore, studies on the speciation of trimethyltin(IV) in the presence of sulfur-containing amino acids like S-carboxymethyl-L-cysteine (carbocysteinate) have shown the formation of complex species. tandfonline.com In aqueous media, this compound can form complexes with carbocysteinate, such as [(CH₃)₃Sn(L)] and [(CH₃)₃Sn(OH)(L)]²⁻ (where L = carbocysteinate). tandfonline.com Interestingly, comparative studies with glutamate (B1630785), which has a similar structure to carbocysteinate but lacks the sulfur bridge, revealed the formation of complexes with similar stoichiometry and stability. tandfonline.com This suggests that in these particular systems, the sulfur atom of carbocysteinate may not be directly involved in the coordination to the tin center, and the ligand behaves more like a dicarboxylic amino acid. tandfonline.com

Reactivity Comparison with Other Organotin Compounds in Synthetic Applications

In synthetic organic chemistry, the choice of reagent is often dictated by its reactivity and selectivity. When comparing this compound to other organotin compounds, several key differences emerge, particularly in the context of ester hydrolysis.

This compound vs. Triphenyltin (B1233371) Hydroxide: this compound ((CH₃)₃SnOH) is noted for its effectiveness in the directed hydrolysis of esters, especially β-hydroxy methyl esters, where it can achieve high yields (84–95%). This is attributed to Lewis acid-base interactions with the adjacent hydroxyl group. In contrast, triphenyltin hydroxide ((C₆H₅)₃SnOH) is less effective in such directed hydrolyses due to the steric hindrance imposed by its bulky phenyl groups.

This compound vs. Bis(tributyltin) Oxide: Bis(tributyltin) oxide ([(n-C₄H₉)₃Sn]₂O, BBTO) is another organotin reagent used for the cleavage of esters. rsc.org Both this compound and BBTO have been employed for the non-acidolytic cleavage of phenacyl esters of N-Boc-amino acids and peptides from polystyrene resins. rsc.org However, this compound is often recommended for its favorable properties in achieving selective cleavage of carboxylic esters. rsc.org

General Comparison with Other Organotin Compounds: The reactivity of organotin compounds is influenced by the number and nature of the organic substituents on the tin atom. Triorganotin compounds (R₃SnX) like this compound are generally more reactive in certain applications than diorganotin (R₂SnX₂) or monoorganotin (RSnX₃) compounds. inchem.org The specific reactivity profile of this compound, particularly its ability to selectively hydrolyze esters under mild conditions without promoting side reactions, makes it a valuable reagent in contexts where other organotin compounds might be less effective or lead to undesired byproducts. smolecule.com

This compound vs. Triphenyltin Hydroxide

The reactivity of this compound is often compared to that of triphenyltin hydroxide, another organotin compound.

| Feature | This compound (TMTOH) | Triphenyltin Hydroxide (TPTOH) |

| Effectiveness in Hydrolysis | Highly effective for hydrolyzing β-hydroxy methyl esters. | Less effective in directed hydrolysis due to steric hindrance from its bulky phenyl groups. |

| Yields | Achieves high yields, between 84% and 95%, in complex substrates. | Generally exhibits lower efficacy in similar reactions. |

| Primary Applications | Used in organic synthesis for selective ester hydrolysis. | Primarily used in agrochemicals. |

The difference in efficacy is largely attributed to steric hindrance; the smaller methyl groups of this compound allow for more efficient interaction with the substrate.

This compound vs. Calcium Iodide-NaOH Systems

A comparison with calcium iodide-NaOH systems highlights the trade-offs between efficiency and safety in chemical synthesis.

| Aspect | This compound (TMTOH) | Calcium Iodide-NaOH Systems |

| Stereoselectivity | Offers high stereoselectivity. | A viable, though sometimes less selective, alternative. |

| Yield | Achieves a 95% yield in the hydrolysis of Fmoc-protected amino esters. | Results in an 81% yield under similar conditions. |

| Safety and Environmental Impact | Utilizes toxic organotin reagents and chlorinated solvents like 1,2-dichloroethane (DCE). mdpi.com | Considered a "greener" alternative, avoiding the toxicity of organotins and the use of chlorinated solvents. mdpi.com |

While this compound provides higher yields, the calcium iodide-NaOH system presents a safer and more environmentally friendly option. mdpi.com

Organotin Oxides/Hydroxides in Ester Cleavage

Organotin oxides and hydroxides, including this compound, are effective reagents for the cleavage of carboxylic esters. acs.orgresearchgate.net These reactions can be conducted under mild conditions, often in apolar aprotic solvents or even without a solvent. researchgate.net The process is compatible with various protecting groups, making it a valuable tool in complex organic syntheses, such as in the preparation of peptide fragments. researchgate.net For instance, this compound has been successfully used for the saponification of methyl esters in the presence of other sensitive functional groups. chemicalbook.combham.ac.uk

Structural Analysis and Spectroscopic Characterization in Relation to Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure, which differs between the solid and solution states. researchgate.net

Polymeric Sn–O–Sn Chains in Solid State

In the solid state, this compound exists as a linear polymer. researchgate.net This structure consists of planar (CH₃)₃Sn groups bridged by -O(H)- units, forming Sn-O-Sn chains. researchgate.netresearchgate.net These chains are arranged in a zig-zag or helical pattern and are stabilized by intermolecular C-H···O hydrogen bonds. researchgate.netresearchgate.net The Sn-O-Sn angle in these polymeric chains is approximately 140°. researchgate.net The polymeric nature of solid this compound is a key factor in its physical properties and has been studied using single-crystal X-ray diffraction. researchgate.netresearchgate.net

Dimeric Structure in Solution

In contrast to its solid-state structure, this compound forms a dimeric structure in solution. researchgate.netresearchgate.net Ebulliometric molecular weight determinations in solvents like carbon tetrachloride, chloroform, and benzene (B151609) confirm the presence of [(CH₃)₃SnOH]₂ dimers. researchgate.netresearchgate.net In this dimeric form, two Sn-O groups associate to form a four-membered ring. researchgate.net This structural change from a polymer to a dimer upon dissolution is a significant aspect of its chemistry.

Spectroscopic Investigations (IR, NMR) of Sn–O and O–H Stretching Vibrations

Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial insights into the bonding and structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows distinct vibrational bands that differ between the solid and solution phases, reflecting the structural changes.

| Vibrational Mode | Solid State (cm⁻¹) | Solution (in CCl₄) (cm⁻¹) | Interpretation |

| O-H Stretching | 3620 researchgate.netresearchgate.net | 3658 researchgate.netresearchgate.net | The shift to a higher frequency in solution indicates a change in the hydrogen bonding environment. |

| Sn-O Stretching | 370 researchgate.netresearchgate.net | 500-580 researchgate.netresearchgate.net | This significant shift points to a weaker Sn-O interaction in the solid-state polymer compared to the solution-phase dimer. |

| Sn-C Stretching | 540 (single band) researchgate.net | An additional band appears researchgate.net | The presence of a single band in the solid state is consistent with the planar (CH₃)₃Sn groups in the polymer chain. |

¹H NMR Spectroscopy: The ¹H NMR spectrum in CDCl₃ shows a sharp singlet at approximately δ 0.25 ppm, corresponding to the nine equivalent protons of the three Sn-CH₃ groups.

This detailed analysis of this compound underscores its importance as a reagent with distinct reactivity and structural properties that are dependent on its physical state.

Crystallographic Studies and Phase Transitions

The solid-state structure of this compound is notable for its complexity and temperature-dependent behavior, which have been investigated through single-crystal X-ray diffraction (XRPD), and differential scanning calorimetry (DSC).

In the solid state, this compound does not exist as a simple monomeric molecule. Instead, it forms polymeric chains where planar trimethyltin groups are bridged by hydroxide units. acs.org The coordination geometry around each tin atom is described as trigonal bipyramidal, with the three methyl groups occupying the equatorial positions and two oxygen atoms from the bridging hydroxide groups in the axial positions. iucr.orgresearchgate.netacs.org

Crystallographic Data

The crystal structure of this compound has been the subject of considerable study, with different structures and superstructures being reported under various conditions.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a | 11.207(1) Å |

| b | 4.171(1) Å |

| c | 6.652(1) Å |

| Volume (V) | 310.9(1) ų |

| Z | 2 |

| Data obtained from X-ray structure analysis. iucr.orgacs.org |

At room temperature, this compound exhibits a remarkably complex high-Z' superstructure, where Z' is the number of formula units in the asymmetric unit. acs.orgiucr.org Studies have described this as a 32-fold superstructure (Z' = 32) or an 8-fold superstructure (Z' = 8). acs.orgfigshare.com This structure consists of polymeric chains with a distorted zigzag arrangement. figshare.com

Phase Transitions

This compound undergoes a reversible, first-order phase transition at low temperatures. acs.orgiucr.org Upon cooling to approximately 160 K, the complex room-temperature superstructure transforms into a much simpler, symmetric structure with Z' = 1. acs.orgiucr.org This low-temperature phase has just one unique (CH₃)₃SnOH unit in the asymmetric unit. acs.orgiucr.org

The transition is driven by factors including thermal contraction and the reorientation of the polymeric chains. When the sample is warmed past 176 K, the high-Z' structure is restored in an endothermic transition. acs.orgiucr.org This phenomenon indicates that the high-Z' structure is the thermodynamically stable form at higher temperatures. acs.orgiucr.org The transition can be observed through techniques like DSC and variable-temperature XRPD, which show abrupt changes in the diffraction patterns. acs.org

Neurotoxicological Research and Mechanisms of Action

Modeling Neurodegeneration and Neurological Impairment

Exposure to trimethyltin (B158744) in animal models leads to a range of behavioral and cognitive deficits, including hyperactivity, aggression, learning and memory impairment, and spontaneous seizures. nih.govpan.krakow.pl These symptoms are linked to the compound's ability to induce selective neuronal death. nih.gov

In vivo and in vitro studies utilize trimethyltin hydroxide (B78521) to model hippocampal degeneration. nih.govsmolecule.com In animal models, trimethyltin administration results in the progressive loss of pyramidal cells in the CA3 and CA4 regions of the hippocampus. nih.gov The damage is also observed in the granular neurons of the Fascia Dentata and pyramidal cells of the Cornu Ammonis. nih.gov The severity and extent of this neuronal loss can vary depending on the animal species and the administration protocol. nih.gov

Research has shown that in rats, trimethyltin-induced damage to the Ammon's horn is linked to the functional state of the fascia dentata granule cells. koreascience.kr The pattern of degeneration in the Ammon's horn can be influenced by the timing of exposure during the maturation of the hippocampal formation. koreascience.kr

In vitro studies using hippocampal slices have demonstrated that exposure to trimethyltin reduces the population spike amplitude in both the CA1 pyramidal cell layer and the dentate gyrus, indicating a direct toxic effect on these neuronal populations. researchgate.net

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In Vivo | Rats | Progressive loss of CA3 and CA4 pyramidal cells. | nih.gov |

| In Vivo | Rodents | Selective neuronal death in the Fascia Dentata and Cornu Ammonis. | nih.gov |

| In Vitro | Mouse Hippocampal Slices | Reduced population spike amplitude in CA1 and dentate gyrus. | researchgate.net |

A significant aspect of trimethyltin-induced neurotoxicity is the accompanying neuroinflammation and glial cell activation. nih.govnih.gov Both astrocytes and microglial cells are activated in response to trimethyltin exposure, contributing to the neurodegenerative process. nih.gov This glial reactivity is characterized by an upregulation of proinflammatory cytokines. nih.govnih.gov

Studies have shown that trimethyltin triggers an immediate reactive response in astrocytes, both in vitro and in vivo. mdpi.comresearchgate.net This response includes the polarization of astrocytes towards a pro-inflammatory phenotype, with increased expression of neurotoxic complement C3 and inflammatory mediators like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). mdpi.com Microglial activation is also a prominent feature, with studies in BV-2 microglial cells showing that trimethyltin stimulates the production of reactive oxygen species (ROS) and proinflammatory mediators. nih.govnih.gov In co-cultures of microglia and astrocytes, trimethyltin and triethyltin (B1234975), but not tributyltin, were found to induce microglial activation, suggesting a specific neurotoxic mechanism for these compounds. researchgate.net

Trimethyltin hydroxide directly impacts neuronal survival and function. biosynth.com It has been shown to affect neurotrophic factors, which are crucial for neuronal health. biosynth.com The neurotoxic effects of trimethyltin lead to alterations in neurotransmitter levels and neuronal morphology. smolecule.com

Research indicates that trimethyltin interferes with various neurotransmitter systems, including the GABAergic, glutamatergic, dopaminergic, and serotonergic systems. uu.nl It also induces oxidative stress in neuronal tissues, contributing to cellular damage and apoptosis. The compound's interaction with neurotrophic factors can disrupt signaling pathways that regulate neuronal survival, leading to neurodegenerative processes. biosynth.com

Studies on the neurobehavioral toxicity of this compound have revealed a characteristic syndrome of tremors, increased reactivity, and hyperactivity in rats. nih.gov These behavioral changes are accompanied by cognitive impairments, such as learning and memory deficits. nih.govnih.gov The time course of these behavioral effects often correlates with the progression of hippocampal damage. nih.gov

In zebrafish embryos, trimethyltin chloride exposure led to a dose-dependent increase in malformations and modulated motor behavior, highlighting its developmental neurotoxicity. researchgate.net In rodent models, trimethyltin-induced neurobehavioral disorders are used as a tool to study neurodegenerative diseases. mdpi.com

Both trimethyltin (TMT) and triethyltin (TET) are neurotoxic organotin compounds, but they exhibit different primary effects. nih.gov TMT is primarily a central nervous system neurotoxin that affects neurons, particularly in the hippocampus. nih.gov In contrast, TET's neurotoxicity is characterized by brain and spinal cord edema. nih.gov While both compounds induce astrogliosis, their mechanisms of action and the resulting pathological profiles differ. researchgate.net Studies have shown that both TMT and TET are more toxic than other organotin compounds like tri-n-propyltin and tri-n-butyltin. researchgate.net The neurotoxic effects appear to be limited to trimethyltin and triethyltin among the various organotin compounds. uu.nl

| Compound | Primary Neurotoxic Effect | Reference |

|---|---|---|

| Trimethyltin (TMT) | Neuronal damage, particularly in the hippocampus. | nih.gov |

| Triethyltin (TET) | Brain and spinal cord edema. | nih.gov |

Neurobehavioral Toxicity Studies

Molecular Mechanisms of Neurotoxicity

The molecular mechanisms underlying trimethyltin's neurotoxicity are complex and multifaceted. Several hypotheses suggest that neuronal damage is largely dependent on calcium overload. nih.gov Other proposed mechanisms include excitotoxicity, mitochondrial dysfunction, and oxidative stress. nih.gov

Trimethyltin exposure leads to the release of glutamate (B1630785) and acetylcholine (B1216132), which in turn activates protein kinase C (PKC), playing a role in its cytotoxicity. purdue.edu The compound is also known to induce the production of reactive oxygen species (ROS) through the activation of NADPH oxidase in microglial cells. nih.govnih.gov This oxidative stress contributes to cellular damage and apoptosis.

Furthermore, trimethyltin intoxication is associated with the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-κB (NF-κB) pathway, leading to the release of proinflammatory mediators. nih.govnih.gov In rodent models, trimethyltin administration leads to an enhancement of inflammatory factors such as TNF-α, IL-1β, IL-12, and IL-23 in the hippocampus. nih.gov The compound has also been shown to disrupt autophagic flux by impairing lysosomal function through the downregulation of KIF5A, a kinesin family member involved in axonal transport. tandfonline.com

Selective Neuronal Death, Particularly in the Hippocampus

This compound induces a characteristic pattern of selective neuronal death, with the hippocampus being a primary target. mdpi.comnih.gov Studies in animal models have consistently demonstrated that exposure to TMT results in the progressive loss of pyramidal cells, specifically in the CA1 and CA3/hilus regions of the hippocampus. nih.govpan.krakow.pl This selective neuronal damage is a hallmark of TMT-induced neurotoxicity and is a key reason for its use in creating models of hippocampal degeneration. smolecule.commdpi.comnih.gov The degeneration of these specific neuronal populations is closely linked to the cognitive and behavioral deficits observed following TMT exposure. nih.govpan.krakow.pl Research has shown that this neuronal loss begins within days of exposure and is a critical factor in the subsequent development of learning and memory impairments. nih.gov

Disruption of Neurotransmitter Systems and Signaling Pathways

The neurotoxic effects of this compound extend to the disruption of various neurotransmitter systems and critical signaling pathways within the brain. smolecule.com Evidence suggests that TMT interferes with the normal functioning of neurotransmitters, which can lead to a cascade of detrimental effects on neuronal communication and survival. smolecule.comdtic.mil Alterations in neurotransmitter levels and their signaling pathways are considered a significant contributor to the neuronal damage observed in TMT-induced neurotoxicity. smolecule.commdpi.com

Research has pointed to the involvement of specific signaling pathways in the neurotoxic process. For instance, TMT has been shown to affect the brain-derived neurotrophic factor (BDNF)/extracellular signal-regulated kinases (ERK) signaling pathway. nih.gov Following TMT-induced injury, there is an observed elevation in the levels of BDNF and its receptor, TrkB, which corresponds with the activation of ERK1/2. nih.gov This suggests a complex response to the initial damage, where signaling pathways involved in neuronal survival and plasticity are also modulated. Furthermore, studies have indicated that TMT exposure can lead to a deleterious effect on both GABAergic and glutamatergic neurons. mdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant mechanism underlying the neurotoxicity of this compound is the induction of oxidative stress and the generation of reactive oxygen species (ROS). oup.com Exposure to TMT leads to an increase in cellular ROS, which can overwhelm the cell's antioxidant defenses and cause widespread damage to cellular components, including lipids, proteins, and DNA. oup.comnih.gov This oxidative damage is a key contributor to the neuronal cell death observed in TMT intoxication. oup.comnih.gov

Studies have shown that TMT exposure results in the formation of various reactive species, including nitric oxide (NO) and hydrogen peroxide (H₂O₂). nih.gov The generation of these species is linked to the activation of protein kinase C (PKC), as inhibitors of PKC have been found to reduce TMT-induced oxidative stress. nih.gov The resulting oxidative damage has been demonstrated by the detection of elevated levels of malondialdehyde, a marker of lipid peroxidation. oup.comnih.gov This body of evidence firmly establishes oxidative stress as a critical event in both the apoptotic and necrotic cell death pathways initiated by TMT. oup.comnih.gov

Modulation of Key Metabolic Pathways: Ornithine Decarboxylase (ODC) Activity

This compound has been shown to modulate the activity of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation. escholarship.org The effect of TMT on ODC activity is both region- and dose-specific. escholarship.orgnih.gov

Research in mice has demonstrated that lower doses of TMT can lead to a decrease in ODC activity in the caudate nucleus and hippocampus. escholarship.orgnih.gov In contrast, higher doses have been observed to initially increase ODC activity in the hippocampus, cerebellum, and brain stem, with levels returning to normal within a week. escholarship.orgnih.govresearchgate.net This complex response suggests that ODC activity may be involved in both the damaging and potential repair processes following TMT-induced neurotoxicity. escholarship.org The modulation of this crucial metabolic enzyme highlights another layer of the intricate biochemical disruptions caused by this neurotoxicant. escholarship.org

Table 1: Effect of this compound on Ornithine Decarboxylase (ODC) Activity in Mouse Brain Regions

| Brain Region | Low Dose TMT Effect | High Dose TMT Effect (1-2 days post-treatment) |

| Caudate Nucleus | Decrease | Not Significantly Affected |

| Hippocampus | Decrease | Increase |

| Hypothalamus | Unaltered | Not Significantly Affected |

| Cerebellum | Unaltered | Increase |

| Brain Stem | Unaltered | Increase |

| Data sourced from studies on C57Bl/6N mice. escholarship.orgnih.gov |

Involvement of Specific Molecular Targets: Microglia and Astrocytes

The neurotoxic effects of this compound are not limited to direct action on neurons but also involve the activation of glial cells, specifically microglia and astrocytes. nih.govresearchgate.net These cells play a crucial role in the brain's response to injury and inflammation. Following TMT exposure, there is an early and persistent activation of both microglia and astrocytes. nih.govresearchgate.netmdpi.com

Pathways Triggered Leading to Neuronal Injury and Repair Processes

Exposure to this compound initiates a complex cascade of events that lead to both neuronal injury and subsequent attempts at repair. The initial injury is characterized by selective neuronal death, particularly in the hippocampus. pan.krakow.plnih.gov This degenerative process is accompanied by a robust inflammatory response, involving the activation of microglia and astrocytes. nih.govresearchgate.net

In response to the TMT-induced damage, the brain exhibits some capacity for repair. nih.gov Studies have shown that following the acute phase of neuronal loss, there can be a significant level of neurogenesis, with the generation of new neurons in the dentate gyrus of the hippocampus. nih.gov This proliferative response occurs even in the presence of an inflammatory environment and active phagocytosis of cellular debris by microglia. nih.gov The TMT-induced injury model, therefore, provides a valuable system for studying the interplay between neuronal degeneration, inflammation, and the endogenous regenerative potential of the brain. nih.gov The activation of cell cycle pathways is observed in both glial cells and newly generated neurons, highlighting the complex cellular dynamics of the injury and repair process. nih.gov

Role of Apoptosis and Necrosis

This compound can induce both apoptotic and necrotic cell death, with the specific pathway being dependent on the concentration of the toxicant. nih.govnih.gov At lower concentrations, TMT primarily triggers apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features. oup.comnih.gov This apoptotic process is closely linked to the generation of oxidative stress. nih.gov

Inflammasome Activation in Macrophages

Recent studies have highlighted the role of inflammasome activation in the toxic effects of this compound. In murine macrophages, TMTOH has been shown to induce the formation of inflammasome aggregates and the release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine. researchgate.netsemanticscholar.orgnih.gov This activation occurs even as mitochondrial bioenergetics and the production of mitochondrial reactive oxygen species (ROS) are suppressed. researchgate.netsemanticscholar.orgnih.gov The process involves the nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) family, pyrin domain-containing receptor (NLRP)3 inflammasome, a protein complex that processes pro-IL-1β into its mature, active form. semanticscholar.orgnih.gov This suggests that mitochondrial dysfunction, a known consequence of trimethyltin exposure, can trigger inflammation through the activation of the NLRP3 inflammasome. researchgate.netsemanticscholar.org The differential response patterns observed with TMTOH suggest unique functional changes in the inflammatory response that could lead to either suppressed host defense or prolonged inflammation. researchgate.netnih.gov

Genetic and Protein Involvement in Toxicity: Stannin (B1233781), NF-κB, Presenilin-1, Apolipoprotein E, PACAP

The neurotoxicity of this compound involves a complex interplay of various genes and proteins.

Stannin: This highly-conserved peptide is expressed in neurons that are particularly vulnerable to trimethyltin. nih.gov Research suggests that stannin may mediate the selective toxicity of organotin compounds by inducing apoptosis in susceptible neurons. jkna.org

NF-κB (Nuclear Factor-kappa B): This transcription factor plays a crucial role in the inflammatory response. Trimethyltin exposure can lead to the activation of NF-κB signaling pathways. nih.gov Studies have shown that mice deficient in the p50 subunit of NF-κB (Nfkb1−/−) are more sensitive to the neurodegenerative effects of lower doses of this compound. oup.com This suggests that NF-κB activation is part of the cellular stress response to the toxin. oup.com

Presenilin-1: Trimethyltin has been shown to increase the hippocampal levels of presenilin-1, a protein implicated in Alzheimer's disease. researchgate.net

Apolipoprotein E (ApoE): The ε4 allele of the apolipoprotein E gene (APOE) is a known risk factor for late-onset Alzheimer's disease. nih.gov While direct interaction studies with this compound are limited, the compound is used to model neurodegenerative diseases where ApoE plays a significant role. researchgate.net

PACAP (Pituitary Adenylate Cyclase-Activating Polypeptide): This neuropeptide has shown neuroprotective effects. nih.govnih.gov Studies suggest that PACAP may offer protection against neuronal death by inhibiting caspase-3 activity through protein kinase A and protein kinase C-dependent pathways. nih.gov While some research indicates that PACAP-dependent inhibition of plasma corticosterone (B1669441) does not block trimethyltin-induced tremors, its broader neuroprotective potential in the context of trimethyltin toxicity is an area of ongoing investigation. nih.gov

Mitochondrial Dysfunction and Damage

A key mechanism of this compound's neurotoxicity is the induction of mitochondrial dysfunction. mdpi.com The compound has been shown to suppress mitochondrial bioenergetics in macrophages. researchgate.netsemanticscholar.orgnih.gov This dysfunction is a critical event that can lead to a cascade of detrimental effects, including the activation of the NLRP3 inflammasome and subsequent inflammation. researchgate.netsemanticscholar.org Furthermore, mitochondrial dysfunction contributes to oxidative stress and is considered a starting point for neurodegenerative processes, leading to synaptic dysfunction and neuronal death. mdpi.com Studies have also demonstrated that trimethyltin exposure can lead to a decrease in mitochondrial membrane potential, an indicator of mitochondrial functional integrity. nih.gov

Table 1: Impact of this compound on Mitochondrial Function

| Parameter | Effect of this compound Exposure | References |

|---|---|---|

| Mitochondrial Bioenergetics | Suppressed in murine macrophages | researchgate.net, semanticscholar.org, nih.gov |

| Mitochondrial ROS Production | Suppressed in murine macrophages | researchgate.net, semanticscholar.org, nih.gov |

| Mitochondrial Membrane Potential | Decreased | nih.gov |

| NLRP3 Inflammasome | Activated in murine macrophages | researchgate.net, semanticscholar.org, nih.gov |

Neurogenesis and Regenerative Processes in Response to Injury

Despite its destructive effects, injury induced by this compound can also trigger neurogenesis, the process of generating new neurons. nih.govresearchgate.netresearchgate.net Following acute exposure to trimethyltin, which causes significant apoptosis of dentate granule neurons in the hippocampus, a robust proliferation of neural progenitor cells is observed in the subgranular zone. nih.govnih.gov This regenerative response is characterized by the increased expression of markers for neurogenesis, such as nestin and doublecortin. nih.gov The newly generated cells can migrate into the granule cell layer, and in some cases, the level of proliferation is sufficient to significantly repopulate the damaged dentate region over time, indicating a high level of regenerative potential. nih.gov This injury model provides a valuable system for studying the mechanisms of neurogenesis and the influence of inflammatory factors and glial interactions on neural repair. nih.gov

Therapeutic and Neuroprotective Strategies

Given the significant neurotoxicity of this compound, researchers have explored various therapeutic and neuroprotective strategies to counteract its effects.

Antioxidant Interventions

Oxidative stress is a major contributor to the cellular damage caused by this compound. mdpi.com The compound induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in neuronal tissues. Consequently, antioxidant interventions have been investigated as a potential therapeutic approach. For example, fucoidan, a substance with antioxidant properties, has been shown to ameliorate cognitive impairment in animal models of neurodegeneration by regulating antioxidant enzymes. mdpi.com Naringenin, a flavonoid, has also demonstrated neuroprotective effects by mitigating oxidative damage, reducing lipid peroxidation, and enhancing the activity of key antioxidant enzymes like superoxide (B77818) dismutase and catalase in trimethyltin-exposed animals. researchgate.netnih.gov

Table 2: Antioxidant Interventions Against this compound Toxicity

| Intervention | Observed Protective Effects | References |

|---|---|---|

| Fucoidan | Ameliorated cognitive impairment, regulated antioxidant enzymes | mdpi.com |

| Naringenin | Mitigated oxidative damage, reduced lipid peroxidation, enhanced antioxidant enzyme activity | nih.gov, researchgate.net |

| Glucogalactan polysaccharide | Diminished levels of malondialdehyde and nitric oxide, enhanced total antioxidant capacity | ajol.info |

Modulation of Cholinergic Projections

The cholinergic system is also affected by this compound. While the toxin destroys parts of the hippocampal formation, it appears to leave the septal cholinergic projection to the hippocampus and dentate gyrus intact. researchgate.net Interestingly, studies have shown that three months after exposure to trimethyltin, there is a significant increase in choline (B1196258) acetyltransferase (ChAT) activity in the dentate gyrus and CA1 region of the hippocampus. researchgate.net This suggests a reactive synaptogenesis in the cholinergic septohippocampal system in response to the neuronal loss. researchgate.net Modulating these cholinergic projections could therefore represent a therapeutic strategy. For instance, extracts from Pinus densiflora have been shown to have a protective effect on the cholinergic system by regulating acetylcholine levels and the activity of acetylcholinesterase. nih.gov

Impact on GABA Concentration

Studies have demonstrated that exposure to trimethyltin can lead to a decrease in GABA levels in specific brain regions. researchgate.netnih.gov In one study, Long-Evans rats treated with this compound exhibited a notable reduction in the concentration of GABA in the hippocampus. nih.gov This decrease in GABA is thought to contribute to the neuronal loss observed in this brain region. nih.gov The effects of TMT on the GABA system appear to be more significant than what would be expected from generalized neuronal damage alone. nih.gov

The reduction in GABA concentration may be linked to a decrease in GABA synthesis. inchem.org Furthermore, research using trimethyltin chloride has shown that it can inhibit the function of GABA(A) receptor channels in a concentration-dependent manner. nih.gov This inhibition of GABAergic neurotransmission could contribute to the hyperexcitability and seizures observed in animals exposed to TMT. nih.gov

Interestingly, the impact of trimethyltin on GABA levels can be region-specific. While the hippocampus shows a clear decrease in GABA concentration, other areas like the cortex and hypothalamus did not show significant changes in GABA levels in one study. nih.gov

The table below summarizes the findings from a study investigating the effects of this compound on neurotransmitter concentrations in different brain regions of rats.

Table 1: Effect of this compound on Neurotransmitter Concentrations in Rat Brain

| Brain Region | Neurotransmitter | Effect on Concentration |

|---|---|---|

| Hippocampus | GABA | Decreased nih.gov |

| Hippocampus | Acetylcholine | Unaffected nih.gov |

| Hippocampus | Choline | Unaffected nih.gov |

| Striatum | Dopamine | Decreased nih.gov |

| Brain Stem | Dopamine | Unaffected nih.gov |

| Brain Stem | Norepinephrine | Unaffected nih.gov |

| Cerebellum | Norepinephrine | Unaffected nih.gov |

| Cortex | GABA | Unaffected nih.gov |

| Cortex | Acetylcholine | Unaffected nih.gov |

| Cortex | Choline | Unaffected nih.gov |

| Hypothalamus | GABA | Unaffected nih.gov |

| Hypothalamus | Acetylcholine | Unaffected nih.gov |

In addition to direct effects on GABA concentration, trimethyltin exposure can also lead to changes in the expression of molecules related to the GABAergic system. For instance, studies have shown alterations in the messenger RNA (mRNA) levels of GABA(A) receptor subunits and glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis, following TMT administration. nih.gov Specifically, GAD-65 mRNA levels were found to be enhanced in hippocampal interneurons, suggesting a potential compensatory increase in the activity of these neurons. nih.gov Conversely, mRNA levels for several GABA(A) receptor subunits were decreased in the hippocampus and piriform cortex, consistent with neuronal loss in these areas. nih.gov

The disruption of the GABAergic system by trimethyltin is a critical aspect of its neurotoxicity, contributing to the behavioral and neurological symptoms observed after exposure. researchgate.netnih.gov

Environmental Fate, Ecotoxicology, and Biogeochemical Cycling

Environmental Distribution and Persistence

Trimethyltin (B158744) hydroxide's journey and longevity in the environment are governed by several key processes, including how it divides itself between different environmental compartments, its movement in water, and how it breaks down.

Partitioning to Soils and Sediments

Organotin compounds, including trimethyltin hydroxide (B78521), generally have a tendency to partition to soils and sediments. cdc.gov This means that when released into the environment, a significant portion of the compound will likely become associated with solid materials rather than remaining dissolved in water. The specific partitioning behavior of trimethyltin hydroxide itself is not extensively detailed in the provided results, but the general trend for organotins suggests that soil and sediment can act as significant sinks for this compound. cdc.gov

Mobility in Aquatic Environments and Water Solubility

This compound is soluble in water, which suggests it can be mobile in aquatic systems. thermofisher.comfishersci.comthermofisher.com Its water solubility allows it to be spread within water systems, indicating a potential for transport away from the initial point of contamination. thermofisher.comfishersci.nl This mobility means that the compound can be distributed throughout the water column and potentially reach a wide range of aquatic organisms. thermofisher.comfishersci.comthermofisher.comfishersci.nl

Degradation Pathways: Photodegradation, Biodegradation, Chemical Cleavage

The persistence of this compound in the environment is influenced by various degradation processes. While specific studies on the degradation of this compound were not found, information on related organotin compounds provides some insight.

Photodegradation: Sunlight can play a role in the breakdown of some organotin compounds. publications.gc.ca For instance, triphenyltin (B1233371) hydroxide is known to degrade in water through photolysis, breaking down into diphenyltin (B89523) and inorganic tin. publications.gc.caroyalholloway.ac.uk This process is generally faster in the presence of sunlight. publications.gc.ca

Biodegradation: Microbial activity is a crucial mechanism for the degradation of organotin compounds. dcceew.gov.au For example, tributyltin can be broken down by microorganisms into less harmful inorganic tin. dcceew.gov.au In sediments, this compound can be converted to tetramethyltin (B1198279) through what is believed to be a biological process. nih.gov The degradation of tributyltin can take from several months to over two years, depending on environmental conditions. dcceew.gov.au

Chemical Cleavage: Chemical reactions can also contribute to the breakdown of organotin compounds. The speciation of trimethyltin compounds is dependent on pH. royalholloway.ac.uk

Speciation in Environmental Media

The chemical form, or speciation, of trimethyltin in the environment is highly dependent on the characteristics of the surrounding medium, particularly pH. In aqueous solutions, trimethyltin compounds can exist as ionic species. royalholloway.ac.uk At a pH below 5, trimethyltin exists predominantly as the trimethyltin cation (Me3Sn+). royalholloway.ac.ukelixirpublishers.com As the pH increases, the neutral this compound (Me3SnOH) species becomes more prevalent, with approximately a 50/50 split between the cation and the hydroxide at a pH of 7. royalholloway.ac.ukniscpr.res.in At a pH above 7, this compound is the dominant species. elixirpublishers.com This speciation is critical as it affects the compound's solubility, mobility, and bioavailability to organisms. sfei.org

Ecotoxicological Impacts on Aquatic Organisms

This compound is recognized as being very toxic to aquatic life, with the potential to cause long-lasting adverse effects in the aquatic environment. thermofisher.comfishersci.com

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Artemia franciscana, Ostracods)

Research has demonstrated the toxicity of trimethyltin compounds to a variety of aquatic invertebrates.

Daphnia magna: Studies have shown that trimethyltin compounds are toxic to Daphnia magna, a small planktonic crustacean. dtic.milresearchgate.net The toxicity generally increases with the length of the alkyl group, from methyl to butyl. dtic.mil One study reported a 48-hour median lethal concentration (LC50) of 0.46 mg/L for Daphnia magna exposed to trimethyltin chloride. researchgate.net

Artemia franciscana: The brine shrimp, Artemia franciscana, is another aquatic invertebrate that has been shown to be susceptible to the toxic effects of trimethyltin. researchgate.net Trimethyltin chloride was found to be the most toxic among several organotin compounds tested on this species. researchgate.net

Ostracods: The direct contact bioassay using the ostracod Heterocypris incongruens has been used to assess the toxicity of organotin compounds in sediments. researchgate.netresearchgate.netacs.orgnih.gov These tests measure mortality and growth inhibition. researchgate.netacs.orgnih.gov While specific data for this compound was not detailed, the use of this bioassay highlights the concern for sediment-dwelling organisms. researchgate.netresearchgate.netacs.orgnih.gov

Toxicity Data for Aquatic Invertebrates

| Species | Compound | Exposure Duration | Effect | Concentration (mg/L) | Reference |

| Daphnia magna | Trimethyltin chloride | 48 hours | LC50 | 0.46 | researchgate.net |

Disruption of Endocrine Functions in Non-target Species

Organotin compounds, including trimethyltin (TMT), are recognized as endocrine-disrupting chemicals in various organisms. frontiersin.orgresearchgate.net These compounds can interfere with hormone secretion and affect fundamental reproductive functions. researchgate.net The endocrine-disrupting effects of organotins have been observed in a wide range of taxa, from aquatic species to terrestrial organisms like rats. researchgate.net

In marine environments, organotins such as tributyltin (TBT) and triphenyltin (TPT) are known to have significant impacts on the hormonal systems of organisms. researchgate.net For instance, TBT has been shown to induce imposex, the development of male sexual characteristics in female marine mollusks, at very low concentrations. researchgate.netpjoes.com This disruption of the endocrine system can lead to reproductive failure and population decline in sensitive species. pjoes.com While much of the research has focused on TBT and TPT, the potential for trimethyltin to cause similar endocrine-disrupting effects in non-target species is a significant concern due to its presence in aquatic environments. frontiersin.org The disruption of endocrine functions can lead to widespread metabolic shifts in affected organisms. researchgate.net

Bioaccumulation and Bioamplification in Marine Life

This compound and other organotin compounds exhibit a propensity for bioaccumulation in marine organisms. pjoes.com Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. wikipedia.org Organotins can be absorbed by organisms directly from the water or through their food. cdc.gov Due to their chemical properties, they can build up in the fatty tissues of marine life. capemaywhalewatch.com

This accumulation is the first step in a process called bioamplification (or biomagnification), where the concentration of the toxin increases at successively higher levels in the food chain. wikipedia.orgcapemaywhalewatch.com Marine invertebrates consume contaminated sediments or plankton, and are then eaten by larger fish. capemaywhalewatch.com These fish are, in turn, consumed by top predators such as larger fish, sharks, and marine mammals. capemaywhalewatch.com

While there is limited evidence for significant biomagnification of some organotins like tributyltin (TBT) in higher trophic levels, bioaccumulation in lower-level organisms is well-documented. wikipedia.orgcdc.govcanada.ca For example, high concentrations of TBT have been found in marine wildlife such as mollusks, particularly in areas with high maritime activity. wikipedia.org Mussels, in particular, show a high rate of organotin accumulation from both water and plankton. neptjournal.com Studies have reported bioconcentration factors (BCFs) for TBT in freshwater algae and mussels reaching up to 330,000 and 900,000, respectively. canada.ca Although trimethyltin accumulation is generally lower than that of TBT and triphenyltin (TPT), it has been reported that the TMT content in Artemia (brine shrimp) was 75 times higher than in their aquatic environment. neptjournal.com

The following table presents data on the bioaccumulation of various organotin compounds in different marine organisms.

Table 1: Bioaccumulation of Organotin Compounds in Marine Life

| Organism | Compound | Concentration (ng/g) | Location |

|---|---|---|---|

| Mussels | Tributyltin (TBT) | 1-6434 | Worldwide |

| Eel Liver | Triphenyltin (TPT) | BCF up to 500,000 | Sea of Japan, Hokkaido |

| Fish | Tributyltin (TBT) | 126.4-228.4 (dry weight) | Arabian Gulf |

| Fish | Triphenyltin (TPT) | 64.9-281.7 (dry weight) | Arabian Gulf |

Comparison of Toxicity with Other Organotin Compounds in Aquatic Systems

The toxicity of organotin compounds in aquatic systems is highly dependent on the number and nature of the organic groups attached to the tin atom. pjoes.comtandfonline.com Generally, the toxicity of organotin compounds follows the order: tri-substituted > di-substituted > mono-substituted. pjoes.comtandfonline.com Therefore, compounds like tributyltin (TBT) and triphenyltin (TPT) are among the most toxic organotins. pjoes.com

Trimethyltin (TMT) is also considered highly toxic to aquatic life. thermofisher.comthermofisher.com However, its toxicity relative to other organotins can vary depending on the species and the specific toxicological endpoint being measured. For instance, TBT is known to be extremely toxic to marine invertebrates, with adverse effects observed at concentrations as low as 1 nanogram per liter. wikipedia.orgtandfonline.com It causes mortality in the larval stages of bivalves and abnormal shell development.

Dibutyltin (B87310) (DBT), a degradation product of TBT, can be more toxic than TBT to certain enzyme systems. pjoes.com In a study on the upper Yangtze River Estuary, TBT posed a high ecological risk in all sampling months, while TPT and diphenyltin (DPhT) showed high and moderate risks, respectively, primarily during stormy months. frontiersin.org Monosubstituted organotins like monobutyltin (B1198712) (MBT) and monophenyltin (MPhT) generally exhibit lower toxicity. frontiersin.orgpjoes.com

The following table provides a comparative overview of the toxicity of different organotin compounds to various aquatic organisms.

Table 2: Comparative Toxicity of Organotin Compounds in Aquatic Organisms

| Compound | Organism | Effect | Concentration |

|---|---|---|---|

| Tributyltin (TBT) | Marine Invertebrates | Mortality, developmental abnormalities | ~0.5 ng/mL to >200 ng/mL |

| Tributyltin (TBT) | Marine Mollusks | Imposex | <2.0 ng/L |

| Triphenyltin (TPT) | Scenedesmus obliquus (alga) | Bioconcentration Factor (7-day) | 11,400 |

| Tributyltin (TBT) | Scenedesmus obliquus (alga) | Bioconcentration Factor (7-day) | >33,200 |

Biogeochemical Transformations of this compound

The environmental fate of this compound is influenced by several biogeochemical transformation processes, primarily dealkylation and methylation. researchgate.net These processes affect the mobility, toxicity, and persistence of organotin compounds in the environment.

Dealkylation is the stepwise removal of organic groups from the tin atom. researchgate.net For organotin compounds, this is a primary degradation pathway in the environment. researchgate.netresearchgate.net The degradation of tributyltin (TBT), for example, proceeds through successive dealkylation to dibutyltin (DBT) and then monobutyltin (MBT), eventually leading to inorganic tin oxides. researchgate.net This process can be mediated by both biological (biodegradation) and abiotic (e.g., photolysis) factors. researchgate.netresearchgate.net Microbial activity, in particular, plays a significant role in the dealkylation of organotins in sediments. researchgate.net The rate of dealkylation can be slow, with half-lives of some organotin compounds in soils ranging from months to many years. researchgate.net

Methylation is the addition of methyl groups to inorganic tin or partially dealkylated organotin compounds. researchgate.net This process can be mediated by both biotic and abiotic factors. vliz.be Certain bacteria, including sulfate-reducing bacteria in anaerobic sediments, are capable of methylating tin compounds. researchgate.netvliz.be For instance, inorganic tin can be microbially methylated to form methyltins. this compound itself can be converted to the more volatile tetramethyltin in estuarine sediments through both biological and abiotic pathways. dtic.milemnuvens.com.br The formation of tetramethyltin from this compound is a slow process. dtic.mil

These methylation processes are significant as they can remobilize tin from sediments into the water column and potentially the atmosphere, and in some cases, can lead to the formation of more toxic organotin species. researchgate.net The occurrence of mixed butylmethyltin compounds in estuarine and coastal environments suggests that natural methylation processes can affect anthropogenic tin derivatives. vliz.be

Dealkylation Processes

Regulatory Frameworks and Environmental Management Research

The significant toxicity of organotin compounds to marine life has led to the implementation of regulatory frameworks to control their use and release into the environment. pjoes.comeuropa.eu A major focus of these regulations has been the use of organotins, particularly TBT, in antifouling paints for ships. europa.euchromatographyonline.com

The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships in 2001, which led to a global ban on the application of organotin-based antifouling paints in 2003 and a complete ban on their presence on ship hulls by 2008. frontiersin.orgeuropa.eu The European Union incorporated these rules into its law through Regulation (EC) No 782/2003. europa.eu

In addition to international conventions, many countries have their own specific regulations. For example, the United States Environmental Protection Agency (EPA) has set a standard for TBT in freshwater. frontiersin.org In Taiwan, the Environmental Protection Administration has banned the use of certain organotin compounds in the manufacture of biocides and anti-fouling paints and has adjusted their toxicity classifications. cha.gov.tw These regulations often include restrictions on the concentration of organotins in products, such as the 0.1% tin by weight limit for certain organotin compounds in antifouling agents under the EU's REACH regulation. chromatographyonline.com

Despite these regulations, organotin compounds persist in the environment, particularly in sediments, which act as a long-term reservoir. researchgate.netoup.com This has prompted ongoing environmental management research focused on monitoring the levels of these compounds in water, sediment, and biota, and assessing their long-term ecological risks. frontiersin.orgtandfonline.com Research is also directed towards understanding the complex cycling of organotins between different environmental compartments and the effectiveness of regulations in reducing contamination levels. researchgate.netoup.com

Analytical Methodologies in Trimethyltin Hydroxide Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are fundamental in the identification and quantification of trimethyltin (B158744) hydroxide (B78521). Infrared (IR) spectroscopy, for instance, reveals key structural information. In the solid state, trimethyltin hydroxide exhibits a Sn-O stretching vibration band at 370 cm⁻¹, which shifts to the 500–580 cm⁻¹ region when in a carbon tetrachloride solution. researchgate.net The O-H stretching vibration also shifts from 3620 cm⁻¹ in the solid state to 3658 cm⁻¹ in solution. researchgate.net Furthermore, while only one Sn-C stretching vibration band is observed at 540 cm⁻¹ in the solid state, an additional absorption band appears in solution, suggesting a change in molecular structure from a linear polymer in the solid state to a dimeric form in solution. researchgate.net

Gas phase molecular absorption spectrometry (GP-MAS) is another technique used for the determination of organotin compounds like trimethyltin. unirioja.es This method involves the generation of volatile molecular species at room temperature and measuring their absorption in the gas phase. unirioja.es The use of diode-array systems as detectors allows for the acquisition of absorption spectra over a wide wavelength range, enabling the application of multivariate calibration methods. unirioja.es

Chromatographic Methods for Environmental and Biological Samples

Chromatographic techniques are essential for the separation and analysis of this compound in complex environmental and biological matrices. rsc.orgcdc.gov These methods typically involve a separation step followed by detection using element-specific detectors. rsc.org

Commonly used chromatographic techniques include:

Gas Chromatography (GC): Known for its high resolution, GC is a preferred method for separating organotin compounds. cdc.govelixirpublishers.comresearchgate.net Since GC requires volatile analytes, a derivatization step is often necessary to convert the organotin compounds into a more volatile form. cdc.govresearchgate.net This can be achieved through the formation of alkyl or hydride derivatives. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another popular technique for the analysis of organotin compounds. rsc.orgcdc.gov It is often coupled with sensitive detection methods for quantification. cdc.gov

Detection methods frequently coupled with chromatography include:

Atomic Absorption Spectrometry (AAS): A common detector used with both GC and HPLC. cdc.govelixirpublishers.comresearchgate.net

Mass Spectrometry (MS): Provides high sensitivity and specificity for the identification and quantification of organotin compounds. cdc.govelixirpublishers.comresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and element-specific detector that is increasingly used in organotin analysis. rsc.orgelixirpublishers.comresearchgate.net

Flame Photometric Detection (FPD): Another detector option for GC-based analysis. elixirpublishers.comresearchgate.net

The analysis of organotin compounds in samples typically involves four key steps: extraction from the sample matrix, derivatization to a volatile form, separation using chromatography, and finally, detection and quantification. cdc.gov

In Vitro and In Vivo Assessment Techniques for Biological Activity

A variety of in vitro and in vivo techniques are employed to investigate the biological effects of this compound, particularly its neurotoxicity.

Immunohistochemical Assays

Immunohistochemistry is a powerful tool for visualizing the effects of this compound on specific cells and proteins within tissue samples. For example, studies have used immunohistochemical staining to identify neuronal loss and changes in glial cells in the hippocampus of animals exposed to trimethyltin. nih.gov This technique can detect changes in the immunoreactivity of proteins like glial fibrillary acidic protein (GFAP), a marker for astrocytes, and identify cells undergoing apoptosis through the detection of active caspase-3. nih.govresearchgate.net Following trimethyltin exposure, microglia, the immune cells of the brain, can be observed to change from a ramified to an amoeboid morphology, indicating a phagocytic state. nih.gov

Enzyme Activity Assays (e.g., ODC activity)

Enzyme activity assays are crucial for understanding the biochemical mechanisms of this compound toxicity. A key enzyme studied in this context is ornithine decarboxylase (ODC), which is involved in polyamine synthesis and is sensitive to cellular damage. escholarship.orgfrontiersin.org The activity of ODC can be measured by quantifying the release of ¹⁴CO₂ from radiolabeled ornithine. escholarship.org Studies have shown that this compound can cause dose- and region-specific changes in ODC activity in the brain. escholarship.org For instance, a low dose of trimethyltin can decrease ODC activity in the caudate nucleus and hippocampus, while a higher dose can initially increase its activity in the hippocampus, cerebellum, and brain stem. escholarship.org

Behavioral Assessments in Animal Models

Behavioral assessments in animal models are essential for evaluating the functional consequences of trimethyltin-induced neurotoxicity. These tests can reveal deficits in motor activity, learning, and memory. nih.govtandfonline.com For example, studies in mice have used a multiple fixed-ratio, fixed-interval schedule of reinforcement to demonstrate that trimethyltin can disrupt learned behaviors. nih.gov In rats, a neurobehavioral screening battery, including a functional observational battery and motor activity tests, has been used to characterize the syndrome of tremor, increased reactivity, and hyperactivity caused by trimethyltin. tandfonline.com These behavioral changes often correlate with the extent of neuropathological damage observed in the brain. nih.gov

Histological Assessments